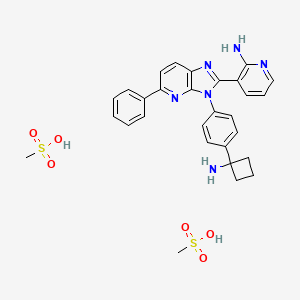
Cyclopentanecarboxylic acid, 3-amino-4-(difluoromethylene)-, hydrochloride, (1S,3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanecarboxylic acid, 3-amino-4-(difluoromethylene)-, hydrochloride, (1S,3S)- is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders such as West syndrome . This compound is characterized by its unique chemical structure, which includes a cyclopentane ring substituted with an amino group and a difluoromethylene group, making it a subject of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylic acid, 3-amino-4-(difluoromethylene)-, hydrochloride, (1S,3S)- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific catalysts to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanecarboxylic acid, 3-amino-4-(difluoromethylene)-, hydrochloride, (1S,3S)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethylene group to a difluoromethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone derivatives, while substitution reactions can produce a variety of amino-substituted cyclopentane compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of Cyclopentanecarboxylic acid, 3-amino-4-(difluoromethylene)-, hydrochloride, (1S,3S)- involves the inhibition of specific enzymes, such as GABA transaminase. By inhibiting this enzyme, the compound increases the levels of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. This mechanism is particularly relevant in the treatment of neurological disorders like West syndrome, where increased GABA levels can help reduce the frequency and severity of seizures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vigabatrin: Another GABA transaminase inhibitor used in the treatment of epilepsy.
Gabapentin: A compound that modulates GABA synthesis and is used to treat neuropathic pain and epilepsy.
Pregabalin: Similar to gabapentin, it is used for neuropathic pain and as an adjunct therapy for partial seizures.
Uniqueness
Cyclopentanecarboxylic acid, 3-amino-4-(difluoromethylene)-, hydrochloride, (1S,3S)- stands out due to its unique difluoromethylene group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and specificity as an enzyme inhibitor, making it a valuable compound for therapeutic applications .
Eigenschaften
CAS-Nummer |
760947-97-5 |
|---|---|
Molekularformel |
C7H10ClF2NO2 |
Molekulargewicht |
213.61 g/mol |
IUPAC-Name |
(1S,3S)-3-amino-4-(difluoromethylidene)cyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H9F2NO2.ClH/c8-6(9)4-1-3(7(11)12)2-5(4)10;/h3,5H,1-2,10H2,(H,11,12);1H/t3-,5-;/m0./s1 |
InChI-Schlüssel |
PGVAKHBXGXBOSB-WINKWTMZSA-N |
Isomerische SMILES |
C1[C@H](CC(=C(F)F)[C@H]1N)C(=O)O.Cl |
Kanonische SMILES |
C1C(CC(=C(F)F)C1N)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


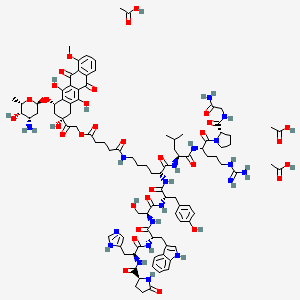
![(3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-[(2S)-1-carboxy-1-[(1S)-1,2-dihydroxyethoxy]-3-hydroxypropan-2-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B10860000.png)
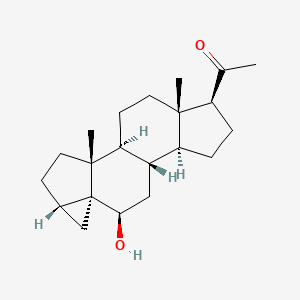

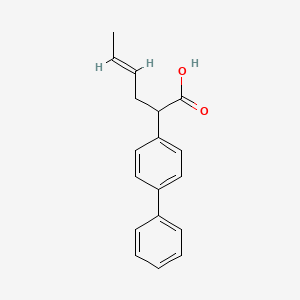


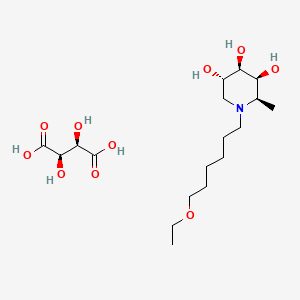
![1-[(1S,2R,5R,7R,8R,10S,11S,14S,15S)-8-hydroxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]ethanone](/img/structure/B10860057.png)

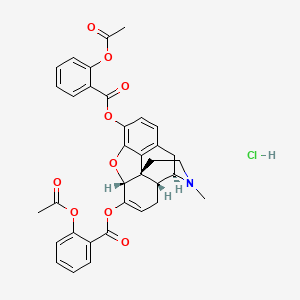
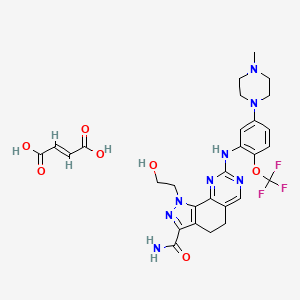
![[(3R,5S,6S,7S,8S,9S,12R,13S,14R,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B10860074.png)
